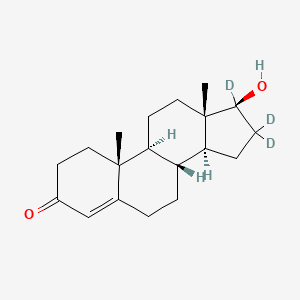

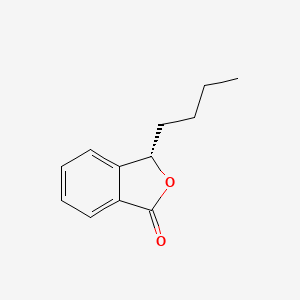

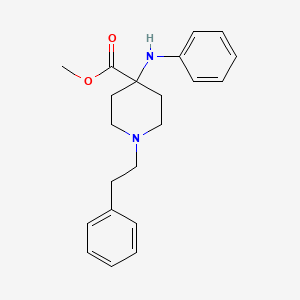

![molecular formula C18H18F3N3O7S B3025756 (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Übersicht

Beschreibung

Cefadroxil-d4 (Trifluoraceta-Salz) ist eine deuterierte Form von Cefadroxil, einem semisynthetischen Cephalosporin-Antibiotikum. Diese Verbindung wird hauptsächlich als interner Standard für die Quantifizierung von Cefadroxil in verschiedenen analytischen Anwendungen verwendet, z. B. Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) . Die Summenformel von Cefadroxil-d4 (Trifluoraceta-Salz) lautet C16H13D4N3O5S • CF3COOH und sein Molekulargewicht beträgt 481,4 .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cefadroxil-d4 (Trifluoraceta-Salz) beinhaltet die Einarbeitung von Deuteriumatomen in das Cefadroxil-Molekül. Dies wird typischerweise durch eine Reihe chemischer Reaktionen erreicht, bei denen bestimmte Wasserstoffatome durch Deuterium ersetzt werden. Der genaue Syntheseweg und die Reaktionsbedingungen können variieren, aber sie beinhalten im Allgemeinen die Verwendung von deuterierten Reagenzien und Lösungsmitteln, um die Einarbeitung von Deuterium zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Cefadroxil-d4 (Trifluoraceta-Salz) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Spezialgeräten und -bedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Produktionsprozess wird sorgfältig überwacht, um den Deuteriumgehalt und die Gesamtqualität der Verbindung zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cefadroxil-d4 (trifluoroacetate salt) involves the incorporation of deuterium atoms into the cefadroxil molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of Cefadroxil-d4 (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the deuterium content and the overall quality of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cefadroxil-d4 (Trifluoraceta-Salz) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. .

Gängige Reagenzien und Bedingungen

Die Reaktionen, die Cefadroxil-d4 (Trifluoraceta-Salz) betreffen, erfordern typischerweise spezifische Reagenzien und Bedingungen, um effizient abzulaufen. Beispielsweise können Oxidationsreaktionen saure oder basische Bedingungen erfordern, während Reduktionsreaktionen die Anwesenheit eines Katalysators erfordern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Cefadroxil-d4 (Trifluoraceta-Salz) verschiedene oxidierte Derivate erzeugen, während die Reduktion reduzierte Formen der Verbindung ergeben kann .

Wissenschaftliche Forschungsanwendungen

Cefadroxil-d4 (Trifluoraceta-Salz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als interner Standard in der analytischen Chemie für die Quantifizierung von Cefadroxil in verschiedenen Proben verwendet

Biologie: Wird in Studien mit bakteriellen Infektionen eingesetzt, um die Pharmakokinetik und Pharmakodynamik von Cefadroxil zu verstehen

Medizin: Wird in der klinischen Forschung eingesetzt, um analytische Methoden zur Detektion und Quantifizierung von Cefadroxil in biologischen Proben zu entwickeln und zu validieren

Industrie: Wird in der pharmazeutischen Industrie zur Qualitätskontrolle und -sicherung von Produkten mit Cefadroxil eingesetzt

Wirkmechanismus

Cefadroxil-d4 (Trifluoraceta-Salz) entfaltet seine Wirkung, indem es an spezifische Penicillin-bindende Proteine (PBPs) bindet, die sich in der bakteriellen Zellwand befinden. Diese Bindung hemmt die dritte und letzte Stufe der bakteriellen Zellwandsynthese, was zur Zelllyse führt. Die Hemmung der Zellwandsynthese wird durch bakterielle Zellwand-Autolysenzyme wie Autolysine vermittelt .

Wirkmechanismus

Cefadroxil-d4 (trifluoroacetate salt) exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The inhibition of cell wall synthesis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Vergleich Mit ähnlichen Verbindungen

Cefadroxil-d4 (Trifluoraceta-Salz) ist aufgrund seines Deuteriumgehalts einzigartig, was es zu einem idealen internen Standard für analytische Anwendungen macht. Ähnliche Verbindungen sind:

Cefadroxil: Die nicht deuterierte Form der Verbindung, die als Antibiotikum verwendet wird

Cefazolin-13C2,15N: Ein anderes isotopenmarkiertes Cephalosporin, das für ähnliche analytische Zwecke verwendet wird

Cefadroxil-d4 Trifluoraceta: Eine andere deuterierte Form von Cefadroxil, die für ähnliche Anwendungen verwendet wird

Diese Verbindungen haben ähnliche chemische Strukturen und Anwendungen, unterscheiden sich aber in ihrer Isotopenmarkierung, was ihre Verwendung in analytischen Methoden beeinflusst .

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S.C2HF3O2/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;3-2(4,5)1(6)7/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);(H,6,7)/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRAWSCYCASBIK-AUTKPGNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])O)[2H].C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

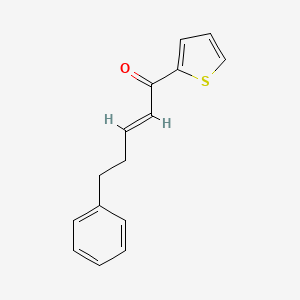

![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)

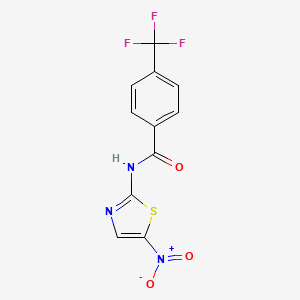

![6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione](/img/structure/B3025687.png)

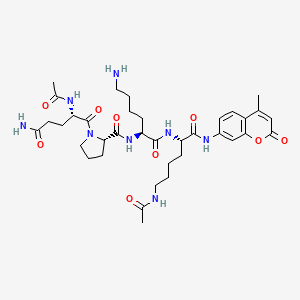

![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)

![N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)

![2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B3025693.png)